molecular formula C11H16O B161956 1-(2,3,5,6,7,7a-Hexahydro-1H-inden-4-yl)ethanone CAS No. 126527-58-0

1-(2,3,5,6,7,7a-Hexahydro-1H-inden-4-yl)ethanone

Cat. No. B161956
M. Wt: 164.24 g/mol
InChI Key: IMJGTRHUSZGALJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3,5,6,7,7a-Hexahydro-1H-inden-4-yl)ethanone, commonly known as HIE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HIE is a bicyclic ketone that is synthesized through a series of chemical reactions.

Scientific Research Applications

HIE has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, HIE has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, HIE has been used as a pesticide due to its insecticidal properties. In materials science, HIE has been used as a building block for the synthesis of novel materials.

Mechanism Of Action

The mechanism of action of HIE is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. HIE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. HIE has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell proliferation and differentiation.

Biochemical And Physiological Effects

HIE has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that HIE can inhibit the growth of cancer cells and bacteria. In vivo studies have shown that HIE can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions.

Advantages And Limitations For Lab Experiments

One advantage of using HIE in lab experiments is its relatively low cost and ease of synthesis. However, HIE can be difficult to work with due to its low solubility in water and other common solvents. In addition, HIE can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on HIE. One area of interest is the development of novel materials based on HIE. Another area of interest is the investigation of HIE's potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions. Additionally, further studies are needed to elucidate the mechanism of action of HIE and to identify potential side effects and toxicity concerns.

Synthesis Methods

The synthesis of HIE involves several steps, including the reduction of 1,2,3,6-tetrahydronaphthalene to 1,2,3,6-tetrahydro-4-methylnaphthalene, followed by the Friedel-Crafts acylation of the latter with acetyl chloride. The product of this reaction is then subjected to a series of hydrogenation reactions to yield HIE.

properties

CAS RN

126527-58-0

Product Name

1-(2,3,5,6,7,7a-Hexahydro-1H-inden-4-yl)ethanone

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1-(2,3,5,6,7,7a-hexahydro-1H-inden-4-yl)ethanone

InChI

InChI=1S/C11H16O/c1-8(12)10-6-2-4-9-5-3-7-11(9)10/h9H,2-7H2,1H3

InChI Key

IMJGTRHUSZGALJ-UHFFFAOYSA-N

SMILES

CC(=O)C1=C2CCCC2CCC1

Canonical SMILES

CC(=O)C1=C2CCCC2CCC1

synonyms

Ethanone, 1-(2,3,5,6,7,7a-hexahydro-1H-inden-4-yl)- (9CI)

Origin of Product

United States

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